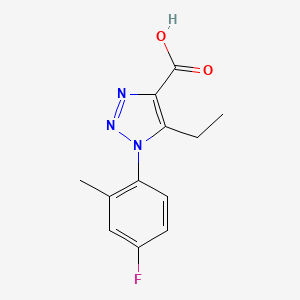

![molecular formula C22H18N2O5S B2533462 (Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-49-4](/img/structure/B2533462.png)

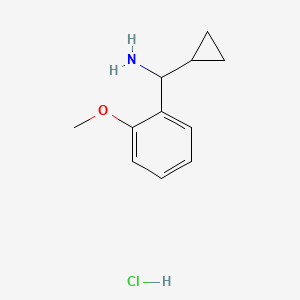

(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including a chromene, a thiazole, and an acetate group. Chromenes and thiazoles are both heterocyclic compounds, which are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and thiazole rings would likely contribute to the rigidity of the molecule, while the acetate group could provide some polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The chromene and thiazole rings in this compound would likely contribute to its stability and rigidity, while the acetate group could affect its solubility .Applications De Recherche Scientifique

Antimicrobial Applications

Research has explored derivatives of similar complex molecules for their antimicrobial properties. For example, compounds with structures involving chromene and thiazole rings have been synthesized and tested against both Gram-positive and Gram-negative bacteria. These studies reveal that certain derivatives exhibit potent inhibitory activity, suggesting potential for development as antimicrobial agents (Reddy et al., 2010).

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Some derivatives showed significant inhibitory potency, highlighting the therapeutic potential of these molecules in managing diabetic complications (Ali et al., 2012).

Corrosion Inhibition

Thiazole derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic solutions. The efficiency of these compounds as corrosion inhibitors varies with their structure, concentration, and the conditions under which they are applied. Such studies suggest applications in materials science and engineering to enhance the longevity of metals in corrosive environments (Quraishi & Sharma, 2005).

Cytotoxic Activity

Ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus has been explored, demonstrating the utility of ultrasound irradiation in the rapid synthesis of these compounds. Preliminary evaluations of cytotoxic activity against human cells suggest the potential for these molecules in cancer research, indicating possible applications in the development of new anticancer agents (Gomha & Khalil, 2012).

Propriétés

IUPAC Name |

methyl 2-[5,7-dimethyl-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-12-8-13(2)19-16(9-12)24(11-18(25)28-3)22(30-19)23-20(26)15-10-14-6-4-5-7-17(14)29-21(15)27/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKVJCQVWLHUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2533380.png)

![N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533387.png)

![tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2533388.png)

![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2533395.png)

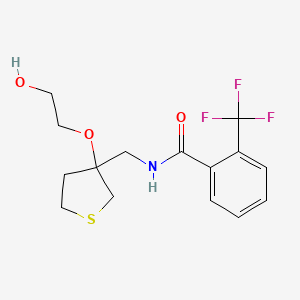

![N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2533396.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)

![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)